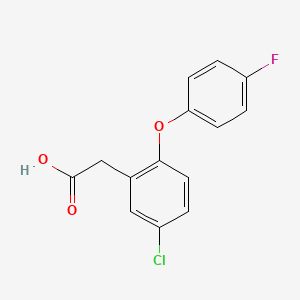

2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted phenoxyacetic acid derivatives. The complete chemical name, this compound, provides a comprehensive description of the molecular architecture and substitution pattern. The compound is officially registered under Chemical Abstracts Service number 1242014-98-7, ensuring unambiguous identification in chemical databases and literature.

The molecular formula has been definitively established as C14H10ClFO3, with a corresponding molecular weight of 280.679 grams per mole. This formula reflects the presence of fourteen carbon atoms forming the aromatic framework and acetic acid moiety, ten hydrogen atoms, one chlorine atom positioned at the 5-position of the phenyl ring, one fluorine atom located at the 4-position of the phenoxy group, and three oxygen atoms comprising the ether linkage and carboxylic acid functionality. The systematic identification also includes the benzeneacetic acid designation, specifically classified as 5-chloro-2-(4-fluorophenoxy)-benzeneacetic acid in certain chemical indices.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted diphenyl ether systems with additional carboxylic acid functionality. The compound possesses two distinct aromatic rings connected through an ether oxygen bridge, creating a flexible diaryl ether linkage that allows for rotational freedom around the carbon-oxygen bonds. The 4-fluorophenoxy substituent introduces electronic effects through the highly electronegative fluorine atom, while the 5-chloro substitution on the central phenyl ring provides additional steric and electronic influences.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around the ether bridge and the acetic acid side chain. The preferred conformations are influenced by intramolecular interactions, including potential hydrogen bonding between the carboxylic acid group and the ether oxygen, as well as aromatic stacking interactions between the two phenyl rings. The presence of halogen substituents introduces additional conformational constraints through halogen bonding interactions and dipole-dipole effects, which can stabilize specific rotameric forms.

The acetic acid side chain adopts preferential conformations that minimize steric repulsion with the halogenated aromatic system while optimizing potential intramolecular hydrogen bonding interactions. Computational studies suggest that the molecule preferentially adopts extended conformations in solution, with the carboxylic acid group oriented to minimize unfavorable steric interactions with the bulky substituted phenoxy group.

Crystallographic Studies and Solid-State Arrangement

While specific crystallographic data for this compound are limited in the available literature, the solid-state arrangement can be inferred from structural studies of related halogenated phenoxyacetic acid derivatives. The crystal packing is expected to be dominated by intermolecular hydrogen bonding networks formed between carboxylic acid groups of adjacent molecules, creating characteristic dimeric or chain-like arrangements commonly observed in carboxylic acid-containing compounds.

The presence of both fluorine and chlorine substituents significantly influences the crystal packing through halogen bonding interactions, which can direct the orientation of molecules in the solid state. Fluorine atoms typically engage in weak but directional halogen bonding with electron-rich regions of neighboring molecules, while chlorine atoms can participate in stronger halogen bonding interactions that contribute to the overall stability of the crystal lattice.

The phenoxy ether linkage introduces additional flexibility that may result in conformational polymorphism, where different crystal forms exhibit distinct molecular conformations in the solid state. The aromatic rings are likely to engage in π-π stacking interactions, contributing to the three-dimensional network structure and influencing the physical properties such as melting point and solubility characteristics.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound, with characteristic chemical shifts reflecting the electronic environment of each carbon and hydrogen atom. Proton nuclear magnetic resonance spectra typically exhibit aromatic multipets in the region of 6.8-7.4 parts per million, corresponding to the substituted phenyl rings. The fluorine substitution creates distinctive coupling patterns and chemical shift perturbations that serve as diagnostic features for structural confirmation.

The acetic acid methylene protons appear as a characteristic singlet around 3.6 parts per million, while the carboxylic acid proton resonates at approximately 10-12 parts per million as a broad signal that may exchange with deuterium oxide. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group at approximately 177 parts per million, with aromatic carbons distributed throughout the 110-160 parts per million region. The ether carbon typically appears around 65 parts per million, providing confirmation of the phenoxy linkage.

Infrared spectroscopy exhibits characteristic absorption bands that serve as molecular fingerprints for functional group identification. The carboxylic acid group displays a broad hydroxyl stretch around 3000-3500 wavenumbers and a sharp carbonyl stretch at approximately 1700 wavenumbers. Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, while carbon-fluorine and carbon-chlorine stretching modes contribute to the fingerprint region below 1500 wavenumbers.

Ultraviolet-visible spectroscopy reveals electronic transitions associated with the conjugated aromatic system, with absorption maxima influenced by the halogen substituents and their electronic effects on the π-electron system. The compound typically exhibits absorption bands in the 250-300 nanometer region, corresponding to π-π* transitions of the substituted phenyl rings, with fine structure potentially resolving individual electronic transitions.

Comparative Analysis with Structural Analogues

Comparative structural analysis with related halogenated phenoxyacetic acid derivatives provides valuable insights into structure-activity relationships and the influence of substitution patterns on molecular properties. The closely related compound (3-chloro-4-fluorophenoxy)acetic acid differs in the positioning of the halogen substituents, with the fluorine and chlorine atoms located on the same phenyl ring rather than distributed across two separate aromatic systems.

| Compound | Molecular Formula | Molecular Weight | Halogen Pattern | Chemical Abstracts Service Number |

|---|---|---|---|---|

| This compound | C14H10ClFO3 | 280.679 | Distributed | 1242014-98-7 |

| (3-Chloro-4-fluorophenoxy)acetic acid | C8H6ClFO3 | 204.58 | Adjacent | 331-40-8 |

| (2-Chloro-4-fluorophenoxy)acetic acid | C8H6ClFO3 | 204.58 | Meta | 399-41-7 |

The structural differences between these analogues result in distinct electronic properties and chemical reactivity patterns. Compounds with adjacent halogen substituents on the same aromatic ring experience different electronic effects compared to those with distributed substitution patterns across multiple rings. The this compound structure provides spatial separation between the halogen atoms, reducing direct electronic interactions while maintaining individual substituent effects.

Comparative analysis reveals that the distributed halogen pattern in this compound results in enhanced molecular flexibility and potentially different biological activity profiles compared to the more constrained structures of simpler phenoxyacetic acid derivatives. The larger molecular framework also provides additional sites for potential chemical modification and derivatization, expanding the utility of this compound as a synthetic intermediate in medicinal chemistry applications.

The presence of two distinct aromatic environments in this compound allows for selective functionalization strategies that are not possible with simpler monophenyl derivatives. This structural complexity contributes to the compound's versatility as a building block for more elaborate molecular architectures while maintaining the essential pharmacophoric elements associated with phenoxyacetic acid activity.

Propiedades

IUPAC Name |

2-[5-chloro-2-(4-fluorophenoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c15-10-1-6-13(9(7-10)8-14(17)18)19-12-4-2-11(16)3-5-12/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVKMRDNRSRUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid typically involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions to form the intermediate ethyl 2-(4-fluorophenoxy)acetate. This intermediate is then subjected to further reactions to introduce the chlorophenyl group, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The phenoxy and chlorophenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylacetic Acids

(a) 2-(2-Chloro-4-fluorophenyl)acetic acid (Similarity: 0.95)

- Structural Difference: Chlorine at the 2-position and fluorine at the 4-position on the phenyl ring (vs. 5-chloro and 2-(4-fluorophenoxy) in the target compound).

- This compound is used in synthesizing nonsteroidal anti-inflammatory drug (NSAID) analogs .

(b) 2-Chloro-5-fluorophenylacetic acid (Similarity: 0.93)

- Structural Difference: Chlorine and fluorine at the 2- and 5-positions, respectively, without the phenoxy group.

- Impact: The absence of the phenoxy ether linkage reduces lipophilicity, which may limit membrane permeability compared to the target compound .

(c) 2-(2,4,6-Trichlorophenoxy)acetic acid

Phenoxyacetic Acid Derivatives with Additional Functional Groups

(a) {2-[(4-Amino-2-fluorobenzyl)carbamoyl]-5-chlorophenoxy}acetic acid

- Structural Difference: A carbamoyl group and an amino-substituted benzyl moiety.

- This compound is explored in drug discovery for kinase inhibition .

(b) (2-Carbamoyl-5-fluorophenoxy)acetic acid

Heterocyclic Derivatives

(a) Flufenpyr

- Structural Difference : Contains a pyridazinyl group and trifluoromethyl substitution.

- Impact: The pyridazinyl ring enhances herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. The trifluoromethyl group improves photostability .

(b) [(5Z)-5-{[2-(4-Fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Data Tables

Table 1. Physical and Chemical Properties

*Predicted using QSAR models.

Key Research Findings

Substituent Position Matters: The 5-chloro and 4-fluorophenoxy groups in the target compound optimize steric and electronic effects for receptor binding, outperforming analogs with reversed halogen positions .

Heterocycles Enhance Specificity: Derivatives with pyridazinyl or thiazolidinone moieties exhibit niche biological activities (e.g., herbicidal or anticancer effects) but require complex synthesis .

Safety Profiles Vary: Chlorinated phenoxy acids (e.g., 2,4-D) show higher environmental persistence, while fluorinated analogs like the target compound may offer improved biodegradability .

Actividad Biológica

2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a fluorophenoxy group and a chlorophenyl group. This dual functionality is believed to contribute to its diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Table 1: Anti-inflammatory Activity Data

| Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 10 | 30 |

| 25 | 50 |

| 50 | 75 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It demonstrated moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound could be developed into an antimicrobial agent.

3. Anticancer Activity

The anticancer potential of this compound has been investigated through various assays, including the MTT assay against several cancer cell lines. The results indicate promising cytotoxic effects.

Table 3: Anticancer Activity Data

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| HEPG2 (Liver) | 12 | 62 |

| MDA-MB-231 (Breast) | 15 | 58 |

| A549 (Lung) | 20 | 50 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors associated with inflammation and cancer progression. Further studies are required to elucidate these pathways in detail.

Case Studies

In a notable study, the compound was administered to animal models exhibiting inflammatory conditions. The results showed a significant reduction in inflammation markers compared to control groups, reinforcing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-(4-Fluorophenoxy)-5-chlorophenyl)acetic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions involving fluorophenol and chlorophenyl acetic acid derivatives. Systematic optimization should employ Design of Experiments (DoE) principles to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce experimental runs while identifying critical parameters . Computational tools, such as ICReDD’s quantum chemical reaction path searches, can predict feasible pathways and guide experimental validation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR can resolve the fluorophenoxy and chlorophenyl moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 294.64 g/mol) and fragmentation patterns.

- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction (as applied in related fluorophenyl acetic acid derivatives) provides bond-length and angle data .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity assessment, using C18 columns and acetonitrile/water gradients .

Q. What purification techniques are recommended to achieve high purity (>95%) for this compound?

- Methodological Answer : Recrystallization using ethanol/water mixtures or toluene is effective for removing unreacted starting materials. Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves polar byproducts. For challenging separations, preparative HPLC with a chiral stationary phase may be required, particularly if stereoisomers are present .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., microbial strain variability) or compound stability. To resolve this:

- Standardize Assays : Use CLSI guidelines for antimicrobial testing, including control compounds and fixed incubation times.

- Stability Studies : Assess compound degradation under assay conditions via LC-MS.

- Meta-Analysis : Apply multivariate statistics to compare datasets, identifying confounding variables (e.g., solvent effects) .

Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) Simulations : Model binding interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using force fields like AMBER or CHARMM.

- QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with bioactivity using partial least squares regression .

Q. How can in vivo pharmacokinetic studies be designed to evaluate the bioavailability and metabolic stability of this compound?

- Methodological Answer :

- Animal Models : Administer the compound intravenously and orally to rodents, collecting plasma samples at timed intervals.

- LC-MS/MS Quantification : Measure parent compound and metabolites (e.g., glucuronide conjugates).

- CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic pathways and potential drug-drug interactions.

- Structural Analog Comparison : Cross-reference data with 2,4-dichlorophenoxyacetic acid derivatives, noting fluorine’s impact on half-life .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for optimizing reaction yields and minimizing byproduct formation?

- Methodological Answer : Response Surface Methodology (RSM) with central composite design (CCD) maps the relationship between variables (e.g., temperature, molar ratios) and output (yield). ANOVA identifies significant factors, while contour plots visualize optimal conditions. For multi-objective optimization (e.g., maximizing yield while minimizing impurities), use desirability functions .

Q. How can researchers validate the environmental safety of this compound during disposal or degradation studies?

- Methodological Answer :

- Photodegradation Studies : Expose the compound to UV light in aqueous solutions, monitoring degradation products via GC-MS.

- Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity.

- OECD Guidelines : Follow Test No. 301 for ready biodegradability, comparing results to structurally related herbicides (e.g., 2,4-D derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.